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molecular formula C14H13N3O2 B8356370 2-(4-Nitrophenyl)-1,2,3,4-tetrahydro-2,7-naphthyridine

2-(4-Nitrophenyl)-1,2,3,4-tetrahydro-2,7-naphthyridine

Cat. No. B8356370
M. Wt: 255.27 g/mol
InChI Key: YCJMHMBQNKSVRZ-UHFFFAOYSA-N
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Patent
US08889870B2

Procedure details

Commercially available 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride (14.5 g; 0.085 moles), 4-fluoronitrobenzene (18.0 g; 0.13 moles) and potassium carbonate (37.5 g, 0.27 moles) in anhydrous DMF (100 mL) were heated at 80° C. for 18 hours, cooled and partitioned between ethyl acetate (500 mL) and water (1 L). The layers were separated and the aqueous layer re-extracted with ethyl acetate (300 mL). The combined organic layers were washed with water (400 mL), brine, dried over sodium sulfate and evaporated in vacuo. Chromatography of the residue on silica (250 g) eluting with 20% ethyl acetate in DCM then 7.5% methanol in ethyl acetate gave the title compound (15 g) as an orange solid.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]1[C:11]2[C:6](=[CH:7][CH:8]=[N:9][CH:10]=2)[CH2:5][CH2:4][NH:3]1.F[C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[N+:19]([C:16]1[CH:17]=[CH:18][C:13]([N:9]2[CH2:8][CH2:7][C:6]3[C:11](=[CH:2][N:3]=[CH:4][CH:5]=3)[CH2:10]2)=[CH:14][CH:15]=1)([O-:21])=[O:20] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
Cl.C1NCCC2=CC=NC=C12
Name
Quantity
18 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
37.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (500 mL) and water (1 L)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer re-extracted with ethyl acetate (300 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (400 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
WASH
Type
WASH
Details
Chromatography of the residue on silica (250 g) eluting with 20% ethyl acetate in DCM

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CC2=CN=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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